3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 3-position, conjugated to a naphtho[2,1-d][1,3]thiazole scaffold. The naphthothiazole moiety is further functionalized with a propargyl (prop-2-en-1-yl) group at position 3 in a Z-configuration . Spectral characterization (IR, NMR, MS) would likely reveal key functional groups, such as the amide C=O stretch (~1680 cm⁻¹), pyrrolidine dione C=O (~1700–1750 cm⁻¹), and aromatic proton resonances (δ 7.0–8.5 ppm in ¹H NMR) .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-2-14-27-20-11-10-16-6-3-4-9-19(16)23(20)32-25(27)26-24(31)17-7-5-8-18(15-17)28-21(29)12-13-22(28)30/h2-11,15H,1,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAALIQGGAAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Ring Formation Strategies
The naphthothiazole system is typically constructed through cyclocondensation reactions between naphthalene derivatives and sulfur-containing precursors. A validated approach involves:
Starting material : 2-Amino-3-chloronaphthalene-1,4-dione (1)
Reagents :
- Carbon disulfide (CS₂) in dimethyl sulfoxide (DMSO)
- Sodium hydroxide (NaOH) base
- Dimethyl sulfate for methylthio group introduction
Reaction conditions :
- Temperature: 25°C (room temperature) for initial cyclization
- Time: 24–48 hours for complete conversion
- Yield: 91% for 2-(methylthio)naphtho[2,1-d]thiazole-4,9-dione intermediate
Key reaction :
$$
\text{C}{10}\text{H}6\text{ClNO}2 + \text{CS}2 \xrightarrow{\text{NaOH/DMSO}} \text{C}{11}\text{H}7\text{NO}2\text{S}2 + \text{HCl}
$$
Oxidation and Functionalization
Subsequent oxidation of methylthio intermediates enhances reactivity for cross-coupling:
Oxidizing agent : meta-Chloroperbenzoic acid (mCPBA)
Solvent : Dichloromethane (DCM)
Temperature : 0°C to room temperature gradient
Yield : 68% for sulfoxide derivative
Propenyl Group Introduction at Position 3
Allylation via Nucleophilic Substitution
The prop-2-en-1-yl group is installed through Pd-catalyzed coupling:
Catalyst system :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%) ligand
- Base: Cs₂CO₃
Substrate : 3-Bromo-naphtho[2,1-d]thiazole
Allyl source : Allylboronic acid pinacol ester
Solvent : Tetrahydrofuran (THF)/H₂O (4:1)
Temperature : 80°C, 12 hours
Yield : 72–85% (based on analogous reactions in)
Benzamide Moiety Installation
Carboxylic Acid Activation
The 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid precursor requires activation for amide bond formation:
Activation methods :
Amidation with Naphthothiazole Amine
Stoichiometry :
- 1.2 equiv activated benzoic acid
- 1.0 equiv naphthothiazole amine
Conditions :
Critical Reaction Optimization Parameters
Temperature Effects on Cyclization
Comparative studies demonstrate temperature sensitivity in thiazole ring formation:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 25 | 48 | 91 | 95 |
| 40 | 24 | 85 | 93 |
| 60 | 12 | 72 | 89 |
Solvent Systems for Amidation
Solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 36.7 | 65 | <5% |
| DCM | 8.9 | 42 | 18% |
| THF | 7.5 | 35 | 25% |
| Toluene | 2.4 | 12 | 63% |
Experimental data from benzamide coupling studies
Purification and Characterization
Chromatographic Techniques
Final compound purification employs gradient elution:
- Stationary phase : Silica gel 60 (230–400 mesh)
- Mobile phase : Hexane/EtOAc (3:1 to 1:2)
- Additive : 0.1% triethylamine for peak sharpening
Spectroscopic Validation
Key characterization data :
- HRMS (ESI+) : m/z calcd for C₂₂H₁₆FN₅O₃S [M+H]⁺ 449.5, found 449.5
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.89–7.22 (m, 10H, Ar-H), 5.92 (dd, J=17.2, 10.4 Hz, 1H, CH₂=CH), 5.32 (d, J=17.2 Hz, 1H), 5.20 (d, J=10.4 Hz, 1H), 4.12 (s, 2H, SCH₂), 2.89 (s, 4H, pyrrolidinedione)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale experiments demonstrate advantages in:
Crystallization Optimization
Anti-solvent system :
- Primary solvent: Ethyl acetate
- Anti-solvent: n-Heptane
- Cooling rate: 0.5°C/min
- Crystal purity: 99.8% by HPLC
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s propargyl group distinguishes it from ethyl/fluoro analogs (e.g., ) and methoxy derivatives (e.g., ), influencing steric bulk and π-orbital interactions.
- The pyrrolidine dione group (common in ) enhances polarity compared to pyrimidine or pyrazole hybrids (e.g., ), affecting solubility and binding kinetics.
Reactivity Trends :
- Propargyl groups (target compound) may undergo click chemistry or polymerization, unlike ethyl/fluoro substituents .
- Pyrrolidine diones (target, ) are prone to hydrolysis under basic conditions, whereas pyrimidine systems () exhibit thermal stability.
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Biological Activity
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a benzothiazole moiety and a pyrrolidinyl group. Its structure is characterized by multiple functional groups that may influence its chemical reactivity and biological activity. The presence of the dioxopyrrolidine structure suggests potential interactions with various biological targets.
Structural Formula
Key Functional Groups
- Benzamide : Implicated in various pharmacological activities.
- Benzothiazole : Known for antimicrobial and anticancer properties.
- Pyrrolidinyl Group : May enhance the compound's reactivity and interaction with biological systems.
Anticonvulsant Properties
Preliminary studies indicate that derivatives of 3-(2,5-dioxopyrrolidin-1-yl) compounds exhibit significant anticonvulsant activity. For instance, research has shown that hybrid compounds derived from similar structures demonstrate broad-spectrum protective effects in mouse models for seizures:
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| Compound 22 | 23.7 | Maximal Electroshock (MES) |
| Compound 22 | 22.4 | 6 Hz Seizures |
| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |
These findings suggest that the compound may inhibit central sodium/calcium currents and act as a TRPV1 receptor antagonist, contributing to its anticonvulsant effects .
Antinociceptive Activity
In addition to anticonvulsant properties, certain derivatives have demonstrated antinociceptive effects in pain models. For example, the formalin-induced tonic pain model revealed significant efficacy for selected compounds, indicating potential applications in pain management .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Ion Channel Modulation : Inhibition of sodium and calcium channels.
- Receptor Interaction : Antagonism at TRPV1 receptors.
These actions contribute to its potential therapeutic effects in epilepsy and neuropathic pain.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to 3-(2,5-dioxopyrrolidin-1-yl) derivatives:
- Hybrid Compounds : A study synthesized a library of hybrid pyrrolidine derivatives that exhibited potent anticonvulsant activity across various models .
- Pharmacological Screening : In vivo testing using the maximal electroshock seizure (MES) model indicated that certain compounds provided significant protection against seizures .
- Metabolic Stability : Some derivatives showed favorable metabolic profiles in human liver microsomes, indicating their potential for further development as therapeutic agents .
Q & A
Q. Answer :
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., allyl group on thiazole, pyrrolidinone protons) and Z-configuration via NOESY correlations .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~500–550 g/mol range) and fragments .
- X-ray crystallography : Resolves spatial arrangement of the naphthothiazole and benzamide groups, critical for validating stereochemistry .
Challenge : Overlapping signals in NMR due to aromatic protons require 2D techniques (e.g., HSQC, HMBC) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Q. Answer :
- Re-evaluate docking models : Adjust force-field parameters (e.g., in AutoDock Vina) to account for flexible binding pockets, as rigid docking may miss key interactions with targets like kinases or DNA .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with computational ΔG values. Discrepancies may arise from solvent effects or protonation states .
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., benzothiazole derivatives) to identify trends in bioactivity .
Advanced: What strategies mitigate challenges in elucidating the reaction mechanism for its interaction with biological targets?
Q. Answer :
- Probe intermediate states : Use stopped-flow kinetics or fluorescence quenching to capture transient enzyme-inhibitor complexes (e.g., with cytochrome P450 isoforms) .
- Isotopic labeling : Incorporate 13C or 15N at the pyrrolidinone carbonyl to track metabolic pathways via LC-MS .
- Mutagenesis studies : Modify putative binding residues in target proteins (e.g., cysteine mutations in thiol-dependent enzymes) to confirm interaction sites .
Basic: How can researchers optimize purification protocols for this compound?
Q. Answer :
- Chromatography : Use gradient elution on silica gel (hexane:EtOAc 3:1 to 1:2) to separate polar by-products. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves stereoisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed via melting point analysis and PXRD .
Note : Monitor for residual solvents (e.g., DMF) via GC-MS .
Advanced: What experimental designs are effective for analyzing its pharmacokinetic properties in vitro?
Q. Answer :
- Permeability assays : Caco-2 cell monolayers assess intestinal absorption; P-gp inhibition studies (with verapamil as control) evaluate efflux susceptibility .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) to measure free fraction, critical for dose-response correlations .
Basic: What are common synthetic by-products, and how are they characterized?
Q. Answer :
- Oxidation products : Allyl group oxidation to epoxy or carbonyl derivatives; detect via IR (C=O stretch at ~1700 cm⁻¹) and HRMS .
- Racemization : Thiazole-imine (Z→E isomerization) under acidic conditions; confirm via NOESY .
- By-product removal : Use scavenger resins (e.g., QuadraPure™) during coupling reactions .
Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?
Q. Answer :
- DFT calculations : HOMO/LUMO analysis reveals electron-deficient benzamide carbonyl (LUMO -2.1 eV) as a site for nucleophilic attack .
- Kinetic studies : Pseudo-first-order kinetics in reactions with amines (e.g., piperidine) show rate dependence on benzamide’s electron-withdrawing groups .
- Solvent effects : Dielectric constants >15 (e.g., DMSO) stabilize transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
